molecular formula C19H39NO2 B164285 N-(2-Hydroxyethyl)heptadecanamide CAS No. 53832-59-0

N-(2-Hydroxyethyl)heptadecanamide

Cat. No. B164285
CAS RN: 53832-59-0
M. Wt: 313.5 g/mol
InChI Key: GCCFMSAXQJECNH-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)heptadecanamide is a long-chain fatty acid amide . It has a molecular formula of C19H39NO2 and a molecular weight of 313.518 .


Synthesis Analysis

N-(2-Hydroxyethyl)heptadecanamide has been synthesized and evaluated in various studies. For instance, a study described the chemical synthesis and pharmacological evaluation of a series of N-(2-Hydroxyethyl) cinnamamide derivatives . The structures of these compounds were characterized by IR, 1H-NMR, MS, and elemental analysis .


Molecular Structure Analysis

The molecular structure of N-(2-Hydroxyethyl)heptadecanamide has been analyzed in several studies. It has an average mass of 357.571 Da and a monoisotopic mass of 357.324280 Da . The molecule has 4 H bond acceptors, 2 H bond donors, and 19 freely rotating bonds .


Chemical Reactions Analysis

While specific chemical reactions involving N-(2-Hydroxyethyl)heptadecanamide are not detailed in the search results, it’s worth noting that the compound has been used in the preparation of various complexes .

Scientific Research Applications

Fluid Resuscitation in Intensive Care Units

N-(2-Hydroxyethyl)heptadecanamide, as a component of Hydroxyethyl Starch (HES), has been studied for its use in fluid resuscitation in intensive care units, particularly for patients with severe sepsis. A study by Perner et al. (2012) compared HES with Ringer's acetate, assessing outcomes like mortality and kidney failure. The study found increased risks associated with HES, impacting its recommended use in this context.

Drug Delivery Systems

Research has explored the use of HES in designing drug delivery systems (DDS). Paleos, Sideratou, & Tsiourvas (2017) detailed how HES conjugates with anticancer molecules or therapeutic proteins can be synthesized, forming nanocapsules and hydrogels that show promise for extending the half-life of drugs in plasma, indicating potential for future clinical applications.

Synthesis and Characterization of Biodegradable Polymers

HES has been modified for use as a biodegradable polymer, potentially useful as a drug carrier. Besheer et al. (2007) esterified HES with fatty acids, resulting in the formation of nano-sized micelles and vesicles, potentially applicable in drug delivery.

Controlled Drug Release

Another research angle has been the development of hydrogels with controlled drug release properties. Liu & Fan (2005) synthesized hydrogels using HES and other compounds, demonstrating the possibility of sustained drug release, indicating potential pharmaceutical applications.

Development of Macromolecular Therapeutics

HES-related compounds have been investigated for their potential in developing macromolecular therapeutics for treating diseases like cancer. Kopeček & Kopec̆ková (2010) discussed the use of HES in the synthesis of HPMA copolymers, exploring their use as drug carriers and in biomaterial modification.

Development of Biomimetic Composites

HES has been used in creating biomimetic composites, with potential applications in bone repair and prosthetics. Wang, Li, Wei, & de Groot (2002) developed a composite with nano-hydroxyapatite and polyamide, showing properties similar to natural bone.

Safety And Hazards

The safety data sheet for N-(2-Hydroxyethyl)hexadecanamide indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-(2-hydroxyethyl)heptadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18-21/h21H,2-18H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCFMSAXQJECNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560544
Record name N-(2-Hydroxyethyl)heptadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxyethyl)heptadecanamide

CAS RN

53832-59-0
Record name N-(2-Hydroxyethyl)heptadecanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053832590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxyethyl)heptadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-HYDROXYETHYL)HEPTADECANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q750804J30
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
LP Guan, DH Zhao, JH Xiu, X Sui… - … der Pharmazie: An …, 2009 - Wiley Online Library
A series novel of N‐(2‐hydroxyethyl)amide derivatives was synthesized and screened for their anticonvulsant activities by the maximal electroshock (MES) test, and their neurotoxicity …
Number of citations: 47 onlinelibrary.wiley.com
AD Syakti, MM Ahmed, NV Hidayati, E Hilmi, I Sulystyo… - IERI Procedia, 2013 - Elsevier
107 compounds have been qualitatively identified in the water of the Segara Anakan Nature Reserve, Indonesia, using liquid chromatography - mass spectrometry (LC-MS), and …
Number of citations: 21 www.sciencedirect.com
A Ghidini, L Scalvini, F Palese, A Lodola… - Journal of enzyme …, 2021 - Taylor & Francis
N-acylethanolamine acid amidase (NAAA) is an N-terminal nucleophile (Ntn) hydrolase that catalyses the intracellular deactivation of the endogenous analgesic and anti-inflammatory …
Number of citations: 5 www.tandfonline.com
J Liu, F Zhao, Y Xu, J Qiu, Y Qian - Foods, 2021 - mdpi.com
The low-level and long-term exposure of pesticides was found to induce metabolic syndrome to mice. Metabolic pathways and mechanisms were investigated by detecting gut flora with …
Number of citations: 7 www.mdpi.com
A Ghidini - 2021 - repository.unipr.it
The enzyme N-Acylethanolamine Acid Amidase (NAAA) is a cysteine hydrolase localized in the lysomes of immune system cells. Its role is to convert the lipidic antinflammatory signal …
Number of citations: 0 www.repository.unipr.it
M Kumar, R Silori, P Mazumder, SM Tauseef - Journal of Environmental …, 2023 - Elsevier
We present the use of root zone treatment (RZT) based system for the removal of pharmaceutical and personal care products (PPCPs) from domestic wastewater. The occurrence of …
Number of citations: 5 www.sciencedirect.com
L Jingkun, F Zhao, Y Xu, N Li, J Qiu, Y Qian - 2020 - researchsquare.com
Background: Dietary pesticide residue is an important dietary inducement of metabolic syndrome. Results: Chronic inflammation, insulin resistance, obesity, and non-alcoholic fatty liver …
Number of citations: 4 www.researchsquare.com

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